Rac-(1R,4S,5S)-4-phenyl-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid
Description
Rac-(1R,4S,5S)-4-phenyl-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid is a bicyclic compound featuring a strained 2-oxabicyclo[2.1.1]hexane core substituted with a phenyl group at the 4-position and a carboxylic acid at the 5-position. Its molecular formula is C₁₂H₁₂O₃, with a molecular weight of 204.2 g/mol . The bicyclic scaffold imposes conformational rigidity, making it valuable in drug discovery for mimicking bioactive conformations or enhancing binding affinity. The compound is cataloged under CAS 2167002-19-7 and is marketed as a versatile small-molecule scaffold for laboratory research, particularly in medicinal chemistry and structural studies .
Properties
Molecular Formula |
C12H12O3 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
(1R,4S,5S)-4-phenyl-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid |
InChI |
InChI=1S/C12H12O3/c13-11(14)10-9-6-12(10,7-15-9)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,13,14)/t9-,10+,12-/m1/s1 |
InChI Key |
SDNCXHWVQSCSRW-JFGNBEQYSA-N |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@]1(CO2)C3=CC=CC=C3)C(=O)O |
Canonical SMILES |
C1C2C(C1(CO2)C3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rac-(1R,4S,5S)-4-phenyl-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid typically involves the following steps:
Formation of the Oxabicyclohexane Ring: This step often involves a cycloaddition reaction where a suitable diene and dienophile react under specific conditions to form the bicyclic structure.
Introduction of the Phenyl Group: The phenyl group can be introduced through various methods, such as Friedel-Crafts alkylation or through the use of phenyl-substituted starting materials.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, which may involve the use of carbon dioxide or other carboxylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
Rac-(1R,4S,5S)-4-phenyl-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The phenyl group and other substituents can undergo substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, ketones, or aldehydes, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Rac-(1R,4S,5S)-4-phenyl-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Rac-(1R,4S,5S)-4-phenyl-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity and influencing various biological processes. Detailed studies on its mechanism of action are ongoing to elucidate the exact pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between the target compound and related bicyclic derivatives:
Key Comparisons
Substituent Effects on Physicochemical Properties
- Phenyl vs. Pyridine/tert-Butylphenyl: The phenyl group in the parent compound facilitates π-π interactions in binding. The 3-tert-butylphenyl substituent increases steric bulk and lipophilicity, which may improve membrane permeability .
- Boc-Protected Amine Derivatives: The Boc group in C₁₁H₁₇NO₄ derivatives enhances stability during synthesis and enables selective deprotection for further functionalization .
Functional Group Contributions
Q & A
Q. Table 1: Representative Reaction Conditions
How can NMR and X-ray crystallography resolve structural ambiguities in bicyclic compounds like this derivative?
Basic Question
- ¹H/¹³C NMR : Assign peaks using coupling constants (e.g., bridgehead protons show distinct splitting patterns). For example, the endo-configuration of substituents is confirmed via NOE correlations .
- X-ray crystallography : Resolve absolute stereochemistry. Rigid bicyclic frameworks often produce high-quality crystals, enabling precise determination of the (1R,4S,5S) configuration .
- Computational modeling : Compare experimental NMR shifts with DFT-calculated values to validate assignments .
What stereochemical challenges arise during synthesis, and how can they be addressed?
Advanced Question
- Racemization risk : Basic conditions during carboxylic acid deprotection may epimerize chiral centers. Use mild reagents (e.g., TFA/CH₂Cl₂ at 0°C) .
- Diastereomer separation : Employ chiral stationary phases in HPLC (e.g., Chiralpak® IA) or diastereomeric salt formation with L-ephedrine .
- Dynamic kinetic resolution : Catalytic asymmetric hydrogenation of intermediates can enhance enantioselectivity .
How does the phenyl substituent influence this compound’s interaction with biological targets?
Advanced Question
The phenyl group enhances binding via:
- π-π stacking : Interactions with aromatic residues in enzyme active sites (e.g., proteases or kinases) .
- Hydrophobic effects : Stabilizes binding pockets in membrane-associated targets .
- Steric effects : The substituent’s position (para vs. ortho) modulates selectivity. Para-substituted analogs show higher affinity in preliminary enzyme inhibition assays .
Q. Table 2: Biological Activity Data
| Target | Assay Type | IC₅₀ (μM) | Reference |
|---|---|---|---|
| Enzyme X (Protease) | Fluorescence inhibition | 0.8 ± 0.2 | |
| Receptor Y (GPCR) | Radioligand binding | 12.5 ± 3 |
What methodological approaches are used to study fluorinated analogs of this compound?
Advanced Question
Fluorination at the 4-position improves metabolic stability and bioavailability:
- Synthesis : Electrophilic fluorination using Selectfluor® or late-stage Pd-catalyzed C–F coupling .
- ¹⁹F NMR : Track metabolic degradation in vitro .
- PET imaging : Incorporate ¹⁸F for in vivo tracking of biodistribution .
How should researchers address contradictions in reaction outcomes (e.g., fragmentation vs. substitution)?
Advanced Question
Conflicting reactivity data (e.g., solvolysis leading to fragmentation vs. substitution) can be resolved by:
- Solvent polarity : Polar aprotic solvents (e.g., DMSO) favor SN2 substitution, while non-polar solvents promote fragmentation .
- Leaving group ability : Brosylates (e.g., 24 in ) fragment more readily than tosylates under thermal conditions .
- Computational analysis : Transition-state modeling (e.g., DFT) predicts dominant pathways under varying conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
